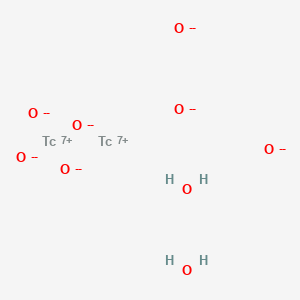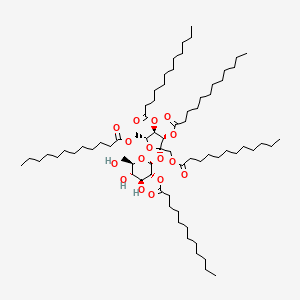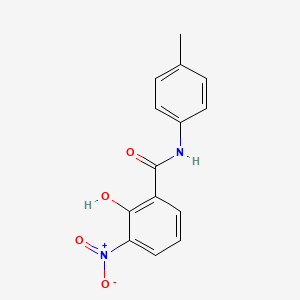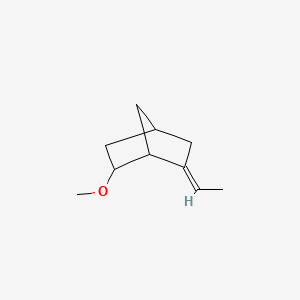![molecular formula C21H33NO B12641676 {(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone CAS No. 920512-89-6](/img/structure/B12641676.png)
{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone is a synthetic organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone typically involves the reaction of 2,6-dimethylheptan-2-amine with piperidine and phenylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new biochemical assays or as a probe to study cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of certain diseases where its unique structure could offer specific advantages.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals or as an additive in certain formulations to enhance product performance.
Mécanisme D'action
The mechanism of action of {(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone: Known for its luminescent properties and used in high-tech applications.
1-alkynylcyclobutanols: Used in C–H functionalization reactions.
Substituted imidazoles: Key components in functional molecules for various applications.
Uniqueness
What sets {(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone apart is its specific molecular configuration, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Propriétés
Numéro CAS |
920512-89-6 |
|---|---|
Formule moléculaire |
C21H33NO |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
[(2S)-2-[(2R)-2,6-dimethylheptyl]piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C21H33NO/c1-17(2)10-9-11-18(3)16-20-14-7-8-15-22(20)21(23)19-12-5-4-6-13-19/h4-6,12-13,17-18,20H,7-11,14-16H2,1-3H3/t18-,20+/m1/s1 |
Clé InChI |
AFFLYCWQPSLRLZ-QUCCMNQESA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)C[C@@H]1CCCCN1C(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)CCCC(C)CC1CCCCN1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
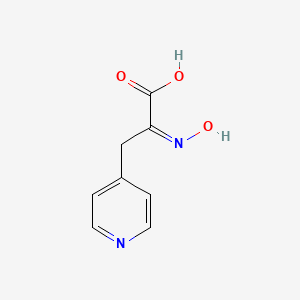
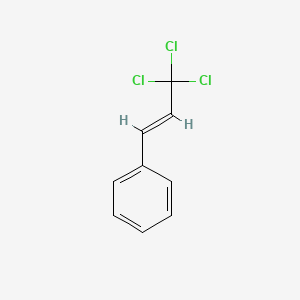
![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)
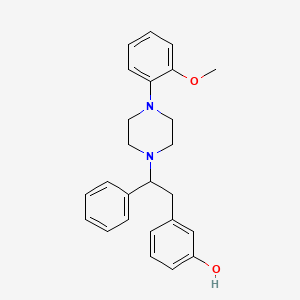
![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
